molecular formula C12H14N2O2 · HCl B555556 Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride CAS No. 5619-09-0

Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride

Cat. No. B555556
CAS RN: 5619-09-0
M. Wt: 254.71 g/mol
InChI Key: XNFNGGQRDXFYMM-UHFFFAOYSA-N
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Patent
US04497957

Procedure details

50 g of DL-tryptophan available from Nakarai Chemicals, Kyoto, Japan, was suspended in 500 ml of methanol and 40 ml of thionyl chloride was dropwise added thereto while vigorously stirring. The reaction was exothermic and the reaction mixture was allowed to be refluxed for 10 hours while stirring. Then, the solvent was distilled off and the resultant residue was washed with diethylether. Thus, DL-tryptophan methylester hydrochloride was obtained in the form of white crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:13]([OH:15])=[O:14])[CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.S(Cl)([Cl:18])=O.[CH3:20]O>>[ClH:18].[CH3:20][O:14][C:13](=[O:15])[CH:2]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC(CC1=CNC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be refluxed for 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
while stirring
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
WASH
Type
WASH
Details
the resultant residue was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C(N)CC1=CNC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.